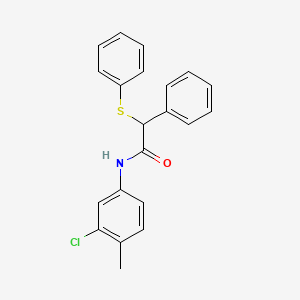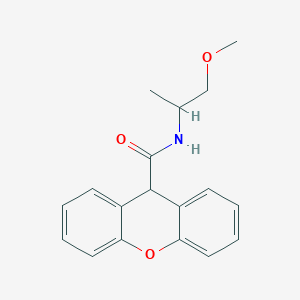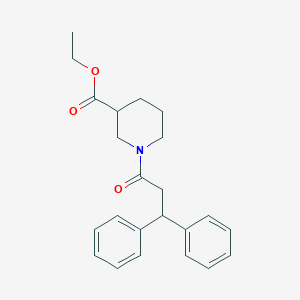
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to a class of drugs called PPARδ agonists, which are known to have significant effects on lipid metabolism and energy homeostasis.
Mecanismo De Acción
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and insulin sensitivity, making this compound a potential therapeutic target for metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve lipid metabolism and energy homeostasis in various animal models. It has been shown to increase fatty acid oxidation, decrease lipid accumulation, and improve insulin sensitivity. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of other PPAR subtypes. However, one limitation of using this compound is its potential to cause cancer. Studies have shown that prolonged exposure to this compound can lead to the development of tumors in rats. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use as a performance-enhancing drug. This compound has been banned by the World Anti-Doping Agency due to its potential to enhance endurance performance. However, further studies are needed to determine the long-term effects of this compound on athletic performance and health.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-2-phenoxypropanamide has been widely used in scientific research for its potential applications in various fields. One of the main areas of interest is its effect on lipid metabolism. Studies have shown that this compound can activate PPARδ, which in turn regulates the expression of genes involved in lipid metabolism. This makes this compound a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(9-16-3)14-13(15)11(2)17-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCIRGOZKXTFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3955188.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3955202.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3955222.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![methyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3955237.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3955242.png)
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate](/img/structure/B3955250.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3955255.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3955262.png)
![ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B3955275.png)

